molecular formula C12H18N4O2 B2724856 N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-35-1

N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2724856
CAS No.: 2034473-35-1
M. Wt: 250.302
InChI Key: ODJMMZDAXQVESR-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic imidazole-derived compound featuring a tetrahydro-benzoimidazole core linked to an acetamidoethyl carboxamide side chain. This structure places it within the broader family of 2-aminoimidazole alkaloids, which are known for diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8(17)13-4-5-14-12(18)9-2-3-10-11(6-9)16-7-15-10/h7,9H,2-6H2,1H3,(H,13,17)(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMMZDAXQVESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1CCC2=C(C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, heating o-phenylenediamine with formic acid can yield benzimidazole.

  • Introduction of the Acetamidoethyl Side Chain: : The acetamidoethyl group can be introduced via nucleophilic substitution. This can be achieved by reacting the benzimidazole derivative with 2-bromoacetamide in the presence of a base such as potassium carbonate.

  • Final Coupling Reaction: : The final step involves coupling the intermediate with an appropriate

Biological Activity

N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2}, and it features a benzimidazole core structure which is known for various pharmacological activities. The presence of the acetamidoethyl group enhances its solubility and bioavailability.

Research indicates that compounds with similar structures often exhibit diverse biological activities, primarily through interactions with specific biological targets. The following mechanisms have been identified for related compounds:

  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of various enzymes involved in disease processes. For example, they can inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell growth and differentiation .
  • Antiviral Activity : Certain tetrahydroimidazo derivatives have shown efficacy against viruses such as HIV by inhibiting reverse transcriptase (RT) activity. This suggests that this compound may share similar antiviral properties .

Anticancer Activity

A study on structurally related compounds demonstrated significant anticancer properties through the inhibition of cell proliferation in various cancer cell lines. For instance, tetrahydroimidazo derivatives were found to produce phenotypic reversion in transformed cells at micromolar concentrations .

CompoundIC50 (µM)Target
Tetrahydroimidazo derivative0.024Farnesyltransferase
R861830.057HIV-1 Reverse Transcriptase

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial activity against a range of bacteria and fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • HIV Research : A case study involving a derivative similar to this compound showed effective inhibition of HIV replication in CD4+ T-cell lines at concentrations significantly lower than those causing cytotoxic effects .
  • Cancer Cell Lines : In vitro studies demonstrated that certain derivatives could inhibit the growth of H-Ras transformed Rat-1 cells by interfering with anchorage-independent growth mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs include imidazole-based pharmaceuticals and natural alkaloids. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Pharmacological Target/Activity Metabolic Pathway
N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Tetrahydro-benzoimidazole 2-acetamidoethyl carboxamide Not fully characterized (hypothesized kinase inhibition) Likely hepatic oxidation/amide hydrolysis
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Imidazole 3,3-dimethyltriazeno group Antineoplastic agent (DNA alkylation) N-demethylation via liver microsomes
Losartan Imidazole Tetrazole, biphenylmethyl Angiotensin II receptor antagonist CYP450-mediated oxidation
Terrazoanthine A Benzo[d]imidazole-imidazole hybrid 6-(imidazol-5-yl)benzo[d]imidazole Natural product (unknown bioactivity) Not studied
PD123177 Tetrahydro-imidazo[4,5-c]pyridine Diphenylacetyl, carboxylate AT2 receptor antagonist Ester hydrolysis

Key Observations:

Core Saturation : The tetrahydro-benzoimidazole core in the target compound may reduce aromaticity-related toxicity and improve solubility compared to fully aromatic analogs like DIC or losartan .

In contrast, losartan and PD123177 rely on tetrazole or carboxylate groups for ionic interactions with receptors, a feature absent in the target compound .

Research Findings and Pharmacological Implications

  • Anticancer Potential: The structural resemblance to DIC (a DNA alkylating agent) suggests possible antineoplastic activity, though the lack of a triazeno group may limit alkylation capacity .
  • Receptor Targeting : The compound’s carboxamide side chain aligns with motifs seen in kinase inhibitors (e.g., ATP-binding site interactions), warranting investigation into kinase inhibition profiles .
  • Metabolic Stability : The semi-saturated core and carboxamide group may confer resistance to CYP450-mediated degradation compared to losartan, which requires metabolic activation for efficacy .

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